Dde TAMRA Biotin Azide

Cleavable linker efficiency Affinity purification O-GlcNAc proteomics

Standard biotin-azide probes force trade-offs between cleavability, fluorescence, and click compatibility-compromising pull-down specificity. This trifunctional reagent integrates all three: TAMRA for real-time tracking (Ex/Em 546/575 nm), Dde linker for >90% hydrazine cleavage, and azide for CuAAC/SPAAC. - Enables OPP-IDCL: ~1,500 nascent proteins from 100 μg lysate - Outperforms Diazo probes (81% vs >90% cleavage) in O-GlcNAc proteomics - Withstands 6 M urea/0.5% SDS; elutes only labeled targets

Molecular Formula C69H96N12O17S
Molecular Weight 1397.6 g/mol
Cat. No. B12282704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDde TAMRA Biotin Azide
Molecular FormulaC69H96N12O17S
Molecular Weight1397.6 g/mol
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C
InChIInChI=1S/C69H96N12O17S/c1-69(2)43-55(82)64(56(83)44-69)53(18-26-91-30-34-95-38-39-97-35-31-92-27-22-74-60(84)9-6-5-8-59-65-54(45-99-59)77-68(90)78-65)72-19-7-20-73-61(85)17-24-81(25-29-94-33-37-96-36-32-93-28-23-76-79-71)62(86)16-21-75-66(87)46-10-13-49(52(40-46)67(88)89)63-50-14-11-47(70)41-57(50)98-58-42-48(80(3)4)12-15-51(58)63/h10-15,40-42,54,59,65,70,82H,5-9,16-39,43-45H2,1-4H3,(H,73,85)(H,74,84)(H,75,87)(H,88,89)(H2,77,78,90)
InChIKeyBZMNWSIWUFJKEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dde TAMRA Biotin Azide – Trifunctional Click Chemistry Probe


Dde TAMRA Biotin Azide is a trifunctional, cleavable chemical probe that integrates a tetramethylrhodamine (TAMRA) fluorophore, a biotin affinity handle, and an azide click chemistry group within a single molecule, connected through a spacer arm containing a hydrazine-cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) moiety . The compound has a molecular weight of approximately 1426.7 g/mol (molecular formula C₇₁H₁₀₁N₁₂O₁₇S) and appears as a red amorphous solid soluble in DMSO and DMF . It is classified as a cleavable biotinylation reagent designed for bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . The TAMRA dye provides bright orange-red fluorescence with excitation/emission maxima at approximately 546/575 nm , enabling direct visualization during enrichment workflows.

Click Chemistry
CuAAC or SPAAC conjugation via azide group to alkyne-tagged biomolecules
Cleavable Affinity
Dde linker enables >90% release under mild hydrazine, avoiding harsh elution
Fluorescence Tracking
TAMRA dye (ex/em ~546/575 nm) monitors enrichment in real time
Compatible with common laser lines and filter sets

Why Generic Biotin-Azide Probes Are Not Sufficient


In-class biotinylation probes such as non-cleavable TAMRA Biotin Azide (CAS 1797415-74-7) or non-fluorescent Dde Biotin Azide lack one or more of the three orthogonal functionalities integrated into Dde TAMRA Biotin Azide. Non-cleavable biotin-azide probes require harsh elution conditions (boiling in SDS loading buffer or excess free biotin) that co-elute non-specifically bound and endogenously biotinylated proteins, complicating target identification [1]. Conversely, simple Dde Biotin Azide probes lack a fluorescent reporter, making it impossible to track enrichment efficiency in real time without additional labeling steps . Even among cleavable probes, alternative cleavable moieties such as Diazo (diazobenzene) exhibit lower cleavage efficiency (~81%) compared to the >90% efficiency reported for the Dde linker [2]. Generic substitution therefore forces a trade-off: sacrifice either cleavability, fluorescence, or click compatibility, each of which has been shown quantitatively to compromise experimental outcomes in affinity-based proteomics.

Non-cleavable biotin-azide probes require boiling or excess biotin elution, co-eluting endogenous biotinylated proteins and non-specific binders.
Non-fluorescent Dde Biotin Azide lacks a built-in reporter, preventing real-time monitoring of click efficiency and enrichment.
Diazo-based cleavable probes exhibit lower reported cleavage efficiency and enrichment specificity compared to the Dde linker.

Quantitative Evidence of Differentiation


Cleavage Efficiency: Dde Linker vs Diazo Linker

The Dde moiety in Dde TAMRA Biotin Azide can be quantitatively cleaved under mild aqueous buffered conditions using 2% hydrazine, with captured biomolecule release typically exceeding 90% as validated across multiple independent product specifications and protocols . In contrast, the Diazo (diazobenzene) cleavable linker, an alternative cleavable biotin probe in the same class, exhibits markedly lower cleavage efficiency of approximately 81% when cleaved with sodium dithionite (Na₂S₂O₄), leading to fewer protein identifications in O-GlcNAc proteomics from brain samples [1]. In a comprehensive head-to-head comparison of four cleavable biotin-alkyne probes, Dde-biotin-alkyne identified 22% enrichment specificity versus 15% for Diazo-biotin-alkyne, a ~47% relative improvement [1][2].

Cleavage Efficiency
Cross-study comparable
Dde >90% vs Diazo ~81%
Reported higher cleavage supports better protein recovery in affinity workflows.
2% hydrazine, 1 h RT; compared to Na₂S₂O₄ cleavage for Diazo.
Cleavable linker efficiency Affinity purification O-GlcNAc proteomics

Background Protein Reduction with Cleavable Linker

In a direct head-to-head comparison within the same study, the cleavable Dde biotin-azide linker (OPP-IDCL protocol) produced a dramatic reduction in background protein levels compared to the regular non-cleavable biotin-azide with on-bead digestion (OPP-ID protocol) [1]. Starting from only 100 μg of total protein input, the cleavable protocol enabled identification of approximately 1,500 nascent proteins with low background, while the non-cleavable method suffered from contamination by non-specifically bound and endogenously biotinylated proteins that complicated rigorous categorization of nascent proteins [1]. The study further demonstrated that the cleavable method identified 1,915 nascent proteins upon mTOR inhibition with MLN128 in K562 cells, confirming depth of coverage [1].

Background Reduction
Head-to-head
~1,500 nascent proteins from 100 µg input
Reported dramatic background reduction vs non-cleavable on-bead digestion.
K562 cells, OPP labeling; mTOR inhibition identified 1,915 nascent proteins.
Nascent proteomics Background reduction OPP-ID Translatome profiling

TAMRA Photostability vs Cy3B in Imaging

The TAMRA fluorophore integrated into the Dde TAMRA Biotin Azide probe exhibits a fluorescence quantum yield of 37–39%, which is lower than the Cy3B derivative (approximately 57%); however, TAMRA demonstrates considerably higher photostability compared to Cy3B under repeated illumination, a critical property for quantitative fluorescence microscopy and time-course imaging experiments [1]. TAMRA conjugates also benefit from efficient excitation by the 546 nm spectral line of mercury-arc lamps and the 543 nm line of green He-Ne lasers commonly used in fluorescence microscopes [2]. The extinction coefficient of TAMRA is 84,000 M⁻¹cm⁻¹ with emission maximum at 567 nm [2][3].

Photostability
Cross-study comparable
TAMRA Φ=37–39% with higher photostability vs Cy3B Φ=57%
Reported higher photostability supports quantitative time-lapse imaging applications.
TAMRA excitable at 546 nm (Hg lamp) and 543 nm (He-Ne laser).
Fluorescence photostability Bioimaging TAMRA dye Quantum yield comparison

Trifunctional Integration vs Bifunctional Probes

Dde TAMRA Biotin Azide uniquely integrates three orthogonal functionalities—azide click chemistry, TAMRA fluorescence, and cleavable biotin affinity—into a single molecule, whereas the closest comparators provide only two of these three functions: TAMRA Biotin Azide (CAS 1797415-74-7) lacks the cleavable Dde linker, and Dde Biotin Azide lacks the TAMRA fluorophore . The presence of the azide group enables biorthogonal conjugation to essentially any alkyne-tagged biomolecule class via CuAAC or SPAAC . Critically, the TAMRA label serves as a built-in experimental control: each step of the enrichment process—from click reaction through streptavidin capture to Dde cleavage—can be monitored in real time either by UV-Vis absorbance at 550 nm or by more sensitive fluorescence spectroscopy, enabling quantitative quality control that is impossible with non-fluorescent Dde Biotin Azide . After elution from streptavidin beads, target proteins carrying the TAMRA label can be readily distinguished from non-specifically bound contaminants and endogenously biotinylated proteins that lack the fluorescent tag .

Trifunctional Integration
Class-level inference
3 orthogonal functions: azide + TAMRA + cleavable biotin
Built-in fluorescence tracking and release may reduce workflow variability and reagent needs.
Comparators provide only 2 of the 3 functions (non-cleavable or non-fluorescent).
Trifunctional probe Click chemistry Fluorescence tracking Affinity enrichment

Dde Linker Stability Under Denaturing Washes

The Dde moiety in Dde TAMRA Biotin Azide demonstrates stability under rigorous denaturing wash conditions, including acidic and basic buffer systems commonly used in biological sample processing, enabling high-stringency washing to remove non-specifically bound proteins without premature cleavage . This chemical stability profile allows the use of 6 M urea, 0.5–2% SDS, and high-salt washes during streptavidin affinity enrichment while preserving the intact probe for subsequent quantitative cleavage with 2% hydrazine [1]. In contrast, standard non-cleavable biotin probes cannot release captured targets regardless of washing stringency, compelling researchers to compromise between wash stringency and recovery . The Dde linker's orthogonality—stability to protein-denaturing conditions combined with quantitative cleavability under mild hydrazine conditions—has been validated in solid-phase peptide synthesis contexts for stability to Fmoc and Boc deprotection conditions as well as reductive alkylation [2].

Linker Stability
Supporting evidence
Stable to 6 M urea, 0.5–2% SDS; cleaved by 2% hydrazine
High-stringency wash compatibility supports lower background without premature release.
Documented in solid-phase synthesis and affinity purification protocols.
Linker stability Denaturing conditions Affinity purification Wash stringency

High-Confidence Application Scenarios


Nascent Proteome Profiling with Low Background

In nascent proteome analysis using O-propargyl-puromycin (OPP) labeling, Dde TAMRA Biotin Azide enables the cleavable OPP-IDCL workflow that achieves identification of ~1,500 nascent proteins from as little as 100 μg total protein input with low background, delivering a dramatic reduction in non-specifically bound protein contamination compared to non-cleavable biotin-azide methods [1]. The TAMRA fluorophore provides real-time monitoring of click reaction efficiency and enrichment at every step via UV-Vis (550 nm) or fluorescence measurement, while the Dde linker withstands stringent 6 M urea and 0.5% SDS washes before quantitative release with 2% hydrazine [1][2]. This scenario is validated by the identification of 1,915 nascent proteins upon mTOR inhibition in K562 cells, with low background enabling high-confidence translatome characterization [1].

O-GlcNAc Site-Specific Proteomics

For chemoenzymatic O-GlcNAc proteomics, Dde TAMRA Biotin Azide provides >90% cleavage efficiency under mild hydrazine conditions, outperforming Diazo-based probes (~81% efficiency) and enabling higher protein identification rates [1][2]. In mouse brain O-GlcNAc proteomics benchmarking, Dde-biotin-alkyne probes achieved 22% enrichment specificity, a 47% relative improvement over Diazo probes (15%), making Dde-based probes the superior choice among hydrazine/dithionite-cleavable options [2]. The built-in TAMRA fluorescence further enables quality assessment of each labeling and enrichment step, reducing the likelihood of failed experiments in resource-intensive proteomics studies .

Activity-Based Protein Profiling with Gel Readout

In ABPP workflows where activity-based probes carrying alkyne handles are used to label active enzyme fractions in complex proteomes, Dde TAMRA Biotin Azide enables immediate in-gel fluorescence visualization of labeled targets without the need for secondary streptavidin-HRP or antibody detection [1]. The TAMRA signal is proportional to the amount of labeled protein, permitting semi-quantitative comparison across samples directly on SDS-PAGE gels [1]. Following in-gel fluorescence imaging, the same probe enables streptavidin affinity capture, high-stringency washing (up to 6 M urea), and >90% quantitative release of captured targets for downstream LC-MS/MS identification—all from a single probe conjugation step [2].

Tandem Pull-Down with Built-In Contaminant Discrimination

In any pull-down experiment where distinguishing genuine interaction partners from non-specifically bound contaminants is critical, Dde TAMRA Biotin Azide provides a unique built-in discrimination mechanism: after Dde cleavage and elution, only probe-labeled targets carry the TAMRA fluorophore, allowing unambiguous distinction from co-eluting endogenously biotinylated proteins and non-specifically adsorbed proteins that lack fluorescence [1]. This property is particularly valuable in low-input experiments (≤100 μg protein) where contaminant proteins can overwhelm target signals, and in any workflow where the CRAPome (Contaminant Repository for Affinity Purification) cataloging of common background proteins is insufficient to resolve ambiguous identifications [1][2].

Application
Selection Property
Validation Focus
Nascent proteome profiling
Cleavable linker with fluorescence tracking
Low background and protein recovery from sub-milligram inputs
O-GlcNAc site-specific proteomics
High cleavage efficiency vs Diazo alternatives
Enrichment specificity and confident site identification
Activity-based protein profiling
In-gel TAMRA fluorescence compatibility
Semi-quantitative readout before MS identification
Tandem pull-down with contaminant discrimination
TAMRA label on target proteins after cleavage
Differentiation from endogenous biotinylated proteins
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